Diflunisal acyl glucuronide (DAG) is a conjugate of diflunisal, a non-steroidal anti-inflammatory drug, and glucuronic acid. This conjugation occurs as part of the body's natural detoxification process. DAG belongs to a class of metabolites called acyl glucuronides, known for their inherent reactivity. This reactivity stems from the presence of an acyl group linked to the glucuronic acid moiety. Unlike other glucuronides that are typically inactive and readily excreted, DAG can undergo further reactions, making it a subject of significant scientific interest []. In scientific research, DAG serves as a model compound for studying the reactivity and potential toxicological consequences of acyl glucuronide metabolites.
Diflunisal acyl glucuronide is a significant metabolite derived from diflunisal, a nonsteroidal anti-inflammatory drug. This compound is classified as an acyl glucuronide, which is a product of the conjugation of diflunisal with glucuronic acid, a common metabolic pathway for various drugs. Acyl glucuronides are known for their reactivity and potential to form covalent adducts with proteins, leading to various pharmacological and toxicological implications.
Diflunisal acyl glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferases, which facilitate the conjugation of diflunisal's carboxylic acid group with glucuronic acid. This metabolic reaction is part of the phase II metabolism that helps in detoxifying and excreting drugs from the body.
The synthesis of diflunisal acyl glucuronide can be achieved through various methods, primarily involving the acylation of glucuronic acid. A notable approach includes the use of allyl or benzyl D-glucuronate under mildly basic conditions, which favors 1-O-acylation due to the kinetic anomeric effect.
Diflunisal acyl glucuronide consists of a diflunisal moiety linked to a glucuronic acid unit via an ester bond. The specific structure can vary depending on the position of acylation on the glucuronic acid.
Diflunisal acyl glucuronide undergoes several key reactions:
The half-lives for hydrolysis and transacylation reactions vary among isomers:
The mechanism by which diflunisal acyl glucuronide exerts its effects involves its reactivity with biological macromolecules. Upon formation, it can interact with proteins, leading to modifications that may alter protein function or trigger immune responses.
Studies indicate that diflunisal acyl glucuronide can form stable adducts with lysine residues on proteins, potentially contributing to idiosyncratic drug reactions observed in some patients.
Diflunisal acyl glucuronide serves as a model compound for studying drug metabolism and toxicity. Its reactivity profile is crucial for understanding adverse drug reactions linked to acyl glucuronides in pharmaceuticals. Additionally, it provides insights into metabolic pathways involving nonsteroidal anti-inflammatory drugs and their potential effects on human health.
Diflunisal acyl glucuronide (DAG) is the principal phase II metabolite of the nonsteroidal anti-inflammatory drug diflunisal (5-(2,4-difluorophenyl)-salicylic acid). Chemically designated as (2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, DAG possesses a molecular formula of C₁₉H₁₆F₂O₉ and a molecular weight of 426.32 g/mol [4] [9]. Structurally, it features a β-1-O-acyl linkage between the glucuronic acid moiety and the carboxylic acid group of diflunisal. This ester bond confers intrinsic chemical reactivity, enabling DAG to undergo hydrolysis, intramolecular rearrangement (acyl migration), and transacylation reactions with nucleophilic targets [1] [7].
Table 1: Physicochemical Properties of Diflunisal Acyl Glucuronide
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₁₆F₂O₉ |
Molecular Weight | 426.32 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
CAS Registry Number | 58446-30-3 |
Solubility | Soluble in DMSO, methanol; insoluble in aqueous buffers at neutral pH |
Storage Stability | Stable at -20°C; degrades at neutral/alkaline pH |
Biosynthetically, DAG formation is catalyzed primarily by hepatic uridine diphosphate-glucuronosyltransferase (UGT) enzymes, notably the UGT1A and UGT2B subfamilies. This enzymatic conjugation occurs in the endoplasmic reticulum, where glucuronic acid from UDP-glucuronic acid is transferred to the carboxylic acid group of diflunisal. The reaction yields the highly labile β-D-glucopyranuronoside conjugate [1] [5]. Human studies reveal significant interindividual variability in DAG formation capacity, influenced by genetic polymorphisms in UGT genes and environmental factors like oral contraceptive use, which reduces sulfation and increases glucuronidation [5].
A critical property of DAG is its pH-dependent acyl migration. At physiological pH (7.4), the 1-β-O-acyl glucuronide undergoes intramolecular transesterification, forming 2-, 3-, and 4-O-positional isomers collectively termed rearrangement isomers (iso-DAG). These isomers retain the glucuronic acid moiety but feature ester bonds at the secondary hydroxyl groups, rendering them resistant to β-glucuronidase hydrolysis [7] [10]. The migration follows pseudo-first-order kinetics:
Table 2: Kinetics of Diflunisal Acyl Glucuronide Isomerization
Isomer | Formation Rate at pH 7.4 | Resistance to Hydrolysis | Phenolic Glucuronidation Potential |
---|---|---|---|
1-O-β (DAG) | Reference rate (t₁/₂ = 17.3 min) | Low (rapid hydrolysis) | Very low |
2-O-acyl | Fast | Moderate | High (substrate for further glucuronidation) |
3-O-acyl | Moderate | Moderate | High (substrate for further glucuronidation) |
4-O-acyl | Slow | High | Very low |
The 2- and 3-O-isomers exhibit unexpected metabolic fates—they serve as substrates for further glucuronidation at the phenolic hydroxyl group on the salicylate ring. This process yields "diglucuronide" metabolites (D-2G), which are excreted almost exclusively in bile. Rat studies show that phenolic glucuronidation occurs preferentially on the 2- and 3-O-acyl isomers (accounting for 37% of administered iso-DAG), but minimally on the 4-O-isomer or the parent DAG [8].
DAG exemplifies the complex pharmacokinetic behavior of acyl glucuronides, characterized by three competing pathways: hydrolysis, isomerization, and covalent binding. Following intravenous administration of DAG to rats, 46% is excreted unchanged in bile and urine, while hydrolysis (regenerating diflunisal) accounts for approximately 17% of the dose. The liberated diflunisal undergoes reconjugation to form phenolic glucuronide (DPG, 9%) and sulfate (DS, 8%) metabolites. Meanwhile, acyl migration generates iso-DAG isomers (17% recovery), which are either excreted or metabolized to diglucuronides [8].
A hallmark of DAG pharmacokinetics is enterohepatic recirculation. Following biliary excretion, DAG and its isomers undergo intestinal hydrolysis via bacterial β-glucuronidases or alkaline pH-mediated degradation. This releases free diflunisal, which is reabsorbed and reconjugated in the liver, prolonging systemic exposure. Recirculation contributes to multiphasic elimination kinetics of diflunisal, with an apparent elimination half-life (t₁/₂) of 2.6 hours in isolated perfused rat livers [1].
The most pharmacologically significant aspect of DAG is its role as a reactive metabolite capable of forming covalent adducts with proteins. Two distinct mechanisms operate:
Studies in isolated perfused rat livers quantified covalent binding after DAG administration: 1.49% of the dose formed adducts in perfusate, while 0.30% bound irreversibly to liver proteins. Immunoblotting identified major drug-modified proteins at ~110 kDa and ~120 kDa in liver homogenates [1]. Strikingly, when iso-DAG was administered, covalent binding in the liver increased to 0.76% of the dose, confirming that rearrangement isomers are potent substrates for glycation-mediated adduct formation [1].
The systemic clearance of DAG is substantially faster than its rearrangement isomers. After DAG administration to rats, its initial half-life in circulation is 17.3 minutes due to rapid hydrolysis and isomerization. In contrast, iso-DAG isomers exhibit slower elimination (t₁/₂ ≈ 55 minutes) due to resistance to enzymatic hydrolysis. This kinetic disparity highlights the metabolic stability conferred by acyl migration [1] [8].
Diflunisal acyl glucuronide emerged as a model compound for studying acyl glucuronide reactivity in the late 1980s and 1990s. Its structural features—a carboxylate drug with a phenolic group enabling multiple conjugation pathways—made it ideal for dissecting the complex interplay between glucuronidation, isomerization, and covalent binding. Seminal studies in 1990 by Dickinson and King demonstrated DAG’s reactivity in human plasma, showing time- and pH-dependent transacylation with human serum albumin [7]. This work established DAG as a benchmark for assessing the inherent reactivity of acyl glucuronides.
A pivotal discovery came from rat in vivo studies in 1991, which identified novel diglucuronide metabolites derived from phenolic glucuronidation of DAG isomers. This revealed that acyl-migrated isomers are not inert products but instead undergo further phase II metabolism—a phenomenon not previously documented for acyl glucuronides [8]. This finding forced a paradigm shift in how researchers viewed the metabolic fate of rearrangement isomers.
DAG research profoundly influenced analytical methodologies for reactive metabolites. In 1989, researchers developed specialized HPLC conditions (pH ~4.5) to separate DAG, its isomers, and other conjugates while minimizing degradation. This method revealed that conventional sample preparation caused artifactual solvolysis of sulfate conjugates and transesterification of DAG in methanol [10]. Consequently, DAG studies drove standardization of handling protocols for unstable conjugates across the field.
The compound also illuminated polymorphic influences on acyl glucuronide disposition. A 1994 clinical study in 110 volunteers demonstrated sex-based differences: females using oral contraceptives exhibited 50% lower diflunisal sulfation and 20% higher DAG formation. Kernel density analysis of metabolic ratios suggested polymorphic expression of UGTs involved in DAG synthesis [5]. These findings underscored the importance of considering demographic variables in reactive metabolite studies.
Table 3: Key Research Milestones for Diflunisal Acyl Glucuronide
Year | Milestone | Significance |
---|---|---|
1987 | First identification of rearrangement isomers | Revealed instability of DAG at neutral pH [10] |
1990 | Demonstration of covalent binding to albumin | Established DAG as a model reactive metabolite [7] |
1991 | Discovery of phenolic glucuronidation of isomers | Showed metabolic activation of iso-DAG [8] |
1994 | Characterization of polymorphic metabolism in humans | Linked oral contraceptives and smoking to DAG variability [5] |
1998 | Quantification of adduct formation in perfused liver | Proved glycation pathway dominates hepatic binding [1] |
DAG’s legacy persists as a surrogate molecule for investigating protein haptenation by carboxylate drugs. Its well-characterized behavior underpins current mechanistic understanding of how acyl glucuronides and their isomers contribute to idiosyncratic drug toxicity—a major challenge in drug development [1] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0